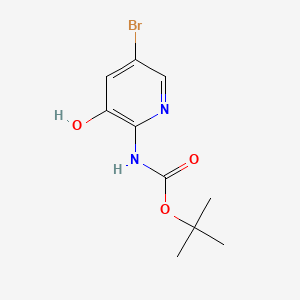

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

Beschreibung

BenchChem offers high-quality Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSQRZXAISFJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is a halogenated pyridine derivative that serves as a key building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, a hydroxyl group, and a Boc-protected amine on the pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and discusses its potential applications in drug discovery and development, with a focus on its role as a precursor to kinase inhibitors.

Chemical Properties and Data

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is a white solid at room temperature.[1] Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate |

| CAS Number | 1207175-73-2[2][3] |

| Molecular Formula | C10H13BrN2O3[2] |

| Molecular Weight | 289.13 g/mol [2] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=C(C=C1O)Br |

| InChI Key | FKSQRZXAISFJAG-UHFFFAOYSA-N[2] |

| Physicochemical Property | Value |

| Appearance | White solid[1] |

| Purity | ≥98% (typical)[1] |

| Boiling Point (Predicted) | 363.8 ± 42.0 °C[2] |

| Density (Predicted) | 1.552 g/cm³[2] |

| XLogP3 (Predicted) | 2.1[2] |

| PSA (Polar Surface Area) | 71.4 Ų[2] |

| Storage | Room temperature[1] |

Synthesis

The primary synthetic route to tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate involves the protection of the amino group of 2-amino-5-bromopyridin-3-ol with di-tert-butyl dicarbonate (Boc₂O).[4]

Experimental Protocol: Synthesis of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

This protocol is based on established methods for the Boc protection of aminopyridines.

Materials:

-

2-amino-5-bromopyridin-3-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-bromopyridin-3-ol in the chosen anhydrous solvent.

-

Add triethylamine (approximately 1.1 to 1.5 equivalents) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate as a solid.

Synthesis Workflow

Caption: Synthetic workflow for tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate.

Applications in Drug Discovery and Development

The primary utility of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate lies in its role as a versatile intermediate for the synthesis of pharmaceutical compounds. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various substituents at the 5-position of the pyridine ring. The hydroxyl and protected amine groups offer further sites for modification.

While specific biological activity for this compound itself is not widely reported, it is a key precursor in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Role as a Kinase Inhibitor Intermediate

The 2-amino-3-hydroxypyridine scaffold is a common feature in a number of kinase inhibitors. The synthesis of these more complex molecules often involves the use of protected intermediates like tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate to control reactivity and achieve the desired final structure.

Caption: General synthetic pathway from the title compound to kinase inhibitors.

Safety and Handling

As with all laboratory chemicals, tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate should be handled with appropriate safety precautions.

-

Handling: Work in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[2]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[2]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is a valuable and versatile building block for organic synthesis, particularly in the development of novel pharmaceutical agents. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecular architectures, most notably kinase inhibitors. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further research into its applications in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate, a pivotal intermediate in the synthesis of targeted cancer therapeutics. This document details its molecular structure, physicochemical characteristics, and provides an experimental protocol for its synthesis. The role of this compound as a critical building block in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, such as Lorlatinib, is also highlighted, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical Properties and Data Presentation

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is a functionalized pyridine derivative incorporating a bromine atom, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protected amine. These features make it a versatile synthon for the construction of complex heterocyclic molecules.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ | [1] |

| Molecular Weight | 289.13 g/mol | [1] |

| CAS Number | 1207175-73-2 | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% | [2] |

| Predicted Boiling Point | 363.8 ± 42.0 °C | [1] |

| Predicted Density | 1.552 g/cm³ | [1] |

| Predicted pKa | 8.13 ± 0.10 | [3] |

| Predicted LogP | 2.1 | [1] |

Synthesis and Experimental Protocols

The synthesis of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is achieved through the protection of the amino group of 2-amino-5-bromopyridin-3-ol with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis for the temporary protection of amines.

Synthesis of the Precursor: 2-amino-3-hydroxy-5-bromopyridine

A common route to the precursor, 2-amino-3-hydroxy-5-bromopyridine, involves the hydrolysis of 2-amino-3,5-dibromopyridine.[4]

Experimental Protocol:

A mixture of 2-amino-3,5-dibromopyridine (6.5 parts), potassium hydroxide (85%, 12 parts), copper powder (0.5 part), and water (100 parts) is heated in an autoclave under a nitrogen atmosphere at 170°C for 10 hours.[4] After cooling, the solution is neutralized with concentrated hydrochloric acid and saturated with sodium chloride. The product is then extracted with a warm mixture of ethyl acetate and tetrahydrofuran (9:1). The combined organic extracts are dried over sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by chromatography on silica gel using ethyl acetate as the eluent to yield 2-amino-3-hydroxy-5-bromopyridine.[4] The reported melting point for the purified product is 205-208°C.[4]

Boc Protection of 2-amino-5-bromopyridin-3-ol

The protection of the amino group of 2-amino-5-bromopyridin-3-ol is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

General Experimental Protocol:

To a solution of 2-amino-5-bromopyridin-3-ol in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water, is added a base (e.g., triethylamine or sodium bicarbonate) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).[5] The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate. Further purification can be achieved by recrystallization or column chromatography.

Role in Drug Discovery and Signaling Pathways

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is a crucial intermediate in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor.[6] Lorlatinib is used for the treatment of certain types of non-small cell lung cancer (NSCLC). The synthesis of Lorlatinib involves a multi-step process where the pyridine core of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate serves as a scaffold for the construction of the final macrocyclic drug molecule.[6][7]

The ALK signaling pathway is a critical driver in various cancers. Aberrant activation of ALK, often due to chromosomal rearrangements, leads to the constitutive activation of downstream signaling cascades, including the RAS-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and metastasis. Lorlatinib, synthesized using the title compound, effectively inhibits the kinase activity of ALK, thereby blocking these oncogenic signals.

Safety and Handling

Standard laboratory safety precautions should be observed when handling tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[1]

Conclusion

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is a compound of significant interest in the field of medicinal chemistry, primarily due to its role as a key building block in the synthesis of the potent ALK inhibitor, Lorlatinib. This guide has provided a summary of its chemical properties, a detailed look at its synthesis, and its importance in the context of targeted cancer therapy. The information presented herein is intended to support the research and development efforts of scientists working towards the discovery of novel therapeutics.

References

- 1. echemi.com [echemi.com]

- 2. Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate at Best Price in Heze, Shandong | Shandong Youbang Biochemical Technology Co.,ltd. [tradeindia.com]

- 3. tert-butyl ((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate CAS#: 1823792-33-1 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Page loading... [wap.guidechem.com]

- 7. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]

In-Depth Technical Guide: Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate (CAS: 1207175-73-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate, a key building block in pharmaceutical synthesis. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its role as a versatile intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is a substituted pyridinylcarbamate that serves as a valuable intermediate in medicinal chemistry.[1] Its structure incorporates a bromine atom and a Boc-protected amine on a pyridine scaffold, offering multiple points for chemical modification.

| Property | Value | Source |

| CAS Number | 1207175-73-2 | [2] |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ | [2] |

| Molecular Weight | 289.13 g/mol | [2] |

| Appearance | White solid | [1] |

| Purity | ≥98% | [1] |

| Boiling Point (Predicted) | 363.8 ± 42.0 °C | [2] |

| Density (Predicted) | 1.552 g/cm³ | [2] |

| Storage | Room temperature | [1] |

Synthesis

The primary route for the synthesis of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate involves the reaction of 2-amino-5-bromopyridin-3-ol with di-tert-butyl dicarbonate (Boc₂O).[3] This reaction proceeds as a nucleophilic attack of the amino group on the Boc anhydride, leading to the formation of the corresponding tert-butyl carbamate.

Experimental Protocol: Synthesis of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

Materials:

-

2-amino-5-bromopyridin-3-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., Ethyl acetate, Hexanes)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridin-3-ol in an appropriate anhydrous solvent.

-

Add the base to the reaction mixture.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same anhydrous solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by Thin Layer Chromatography).

-

Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate.

Applications in Drug Development

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse substituents. The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then be used for amide bond formation or other derivatizations. The hydroxyl group also provides a handle for further chemical modifications.

This trifunctional nature makes it a versatile starting material for the construction of libraries of compounds for high-throughput screening in drug discovery programs. Its utility as a pharmaceutical intermediate suggests its role in the synthesis of active pharmaceutical ingredients (APIs).[1]

Potential Derivatization Pathways:

Caption: Potential derivatization pathways for the title compound.

References

- 1. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 2. 1207175-73-2|tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate. This compound is a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. This document includes a detailed summary of its chemical and physical properties, a precise experimental protocol for its synthesis, and spectroscopic data for its characterization. Furthermore, its pivotal role in the synthesis of Crizotinib is illustrated through a detailed workflow diagram.

Molecular Structure and Properties

tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is a substituted pyridine derivative. The core structure consists of a pyridine ring functionalized with a bromine atom at the 5-position, a hydroxyl group at the 3-position, and a tert-butoxycarbonylamino group at the 2-position.

Quantitative Data Summary

The key chemical and physical properties of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 1207175-73-2[1] |

| Molecular Formula | C₁₀H₁₃BrN₂O₃[1] |

| Molecular Weight | 289.13 g/mol |

| IUPAC Name | tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate |

| SMILES | CC(C)(C)OC(=O)NC1=NC=C(Br)C=C1O |

| InChI | InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-8-6(11)4-5-12-7(8)14/h4-5,14H,1-3H3,(H,13,15) |

| InChIKey | FKSQRZXAISFJAG-UHFFFAOYSA-N[1] |

| Predicted Boiling Point | 363.8 ± 42.0 °C[1] |

| Predicted Density | 1.552 g/cm³[1] |

| Topological Polar Surface Area | 71.4 Ų[1] |

| XLogP3 | 2.1[1] |

Synthesis and Experimental Protocols

The most common and efficient synthesis of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate involves the protection of the 2-amino group of 2-amino-5-bromopyridin-3-ol using di-tert-butyl dicarbonate (Boc₂O).[2]

Experimental Protocol: Synthesis of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

This protocol is adapted from established patent literature.[3][4]

Materials:

-

2-amino-3-hydroxy-5-bromopyridine (10.0 g, 53.0 mmol)

-

Triethylamine (Et₃N) (10 mL, 71.8 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (12.7 g, 58.4 mmol)

-

Dichloromethane (CH₂Cl₂) (100 mL)

-

Water (150 mL)

-

Saturated Sodium Chloride (NaCl) aqueous solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Celite

Procedure:

-

To a solution of 2-amino-3-hydroxy-5-bromopyridine (10.0 g, 53.0 mmol) and triethylamine (10 mL, 71.8 mmol) in dichloromethane (100 mL), add di-tert-butyl dicarbonate (12.7 g, 58.4 mmol).

-

Stir the mixture at room temperature for 18 hours.

-

Add 150 mL of water to the reaction mixture and continue to stir for 30 minutes.

-

Filter the mixture through Celite.

-

Separate the organic layer and extract the aqueous layer with 150 mL of dichloromethane.

-

Combine the organic layers and wash with saturated NaCl aqueous solution (2 x 100 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Triturate the obtained residue in hexane (100 mL).

-

Filter the solid and dry under vacuum to afford tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate as a white solid (15.0 g, 98.0% yield).[3][4]

Spectroscopic Data

The structural confirmation of the synthesized compound is achieved through spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

-

¹H NMR (400 MHz, CDCl₃): δ 7.98 (d, J=2.0 Hz, 1H), 7.58 (d, J=2.0 Hz, 1H), 4.67 (brs, 2H), 1.56 (s, 9H).

-

¹³C NMR (100 MHz, CDCl₃): δ 150.4, 150.1, 145.3, 133.5, 131.5, 106.5, 85.0, 27.6.

Role in Drug Development: An Intermediate in Crizotinib Synthesis

tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is a crucial building block in the synthesis of Crizotinib, a targeted therapy for non-small cell lung cancer. It serves as the precursor to the core substituted pyridine ring of the final drug molecule. The subsequent step in the synthesis involves a Mitsunobu reaction to introduce the ether linkage.

Experimental Workflow: Synthesis of a Key Crizotinib Intermediate

The following diagram illustrates the synthesis of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate and its subsequent conversion to a more advanced intermediate in the Crizotinib synthesis pathway.

Caption: Synthesis of a key Crizotinib intermediate.

Conclusion

tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is a well-characterized molecule with significant importance in medicinal chemistry, particularly in the synthesis of the anticancer drug Crizotinib. Its efficient, high-yielding synthesis and well-defined spectroscopic properties make it a valuable intermediate for drug development and manufacturing. This guide provides the essential technical information for researchers and scientists working with this compound.

References

Spectroscopic and Synthetic Profile of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectral data for the compound tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate. Due to the limited availability of complete, publicly accessible experimental spectral data for this specific molecule, this document combines confirmed molecular properties with predicted spectroscopic characteristics based on analogous compounds and general principles of spectroscopic analysis. Detailed, standardized experimental protocols for synthesis and characterization are also provided to guide researchers in their work with this and similar compounds.

Compound Identity and Properties

Basic chemical and physical properties of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate are summarized below.

| Property | Value |

| CAS Number | 1207175-73-2 |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ |

| Molecular Weight | 305.13 g/mol |

| Predicted Boiling Point | 363.8 ± 42.0 °C |

| Predicted Density | 1.552 g/cm³ |

Predicted Spectral Data

The following tables present the predicted spectral data for tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 1H | Ar-OH |

| ~8.0 - 8.2 | Singlet | 1H | Ar-H (H6) |

| ~7.4 - 7.6 | Singlet | 1H | Ar-H (H4) |

| ~7.2 - 7.8 | Singlet (broad) | 1H | NH -Boc |

| 1.52 | Singlet | 9H | -C(CH ₃)₃ |

Note: The exact chemical shifts of the hydroxyl and amine protons are highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~153 - 155 | C =O (carbamate) |

| ~145 - 148 | Ar-C (C2) |

| ~140 - 143 | Ar-C (C6) |

| ~138 - 141 | Ar-C -OH (C3) |

| ~125 - 128 | Ar-C (C4) |

| ~108 - 112 | Ar-C -Br (C5) |

| ~81 - 83 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 305/307 | [M+H]⁺ isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |

| 249/251 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 205/207 | [M+H - Boc]⁺ (loss of the tert-butoxycarbonyl group) |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 (broad) | O-H stretch (hydroxyl) |

| 3300 - 3100 | N-H stretch (carbamate) |

| 2980 - 2930 | C-H stretch (aliphatic, tert-butyl) |

| 1720 - 1700 | C=O stretch (carbamate) |

| 1600 - 1580 | C=C stretch (aromatic) |

| 1250 - 1230 | C-O stretch (carbamate) |

| 1160 - 1140 | C-O stretch (hydroxyl) |

| 600 - 500 | C-Br stretch |

Synthesis and Characterization Workflow

The synthesis of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate can be achieved through the reaction of 2-amino-5-bromopyridin-3-ol with di-tert-butyl dicarbonate (Boc₂O). The general workflow for its synthesis and subsequent characterization is illustrated below.

Caption: Synthesis and characterization workflow for the target compound.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic analysis of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate.

Synthesis Protocol

A potential route for the synthesis of the target compound involves the reaction of 2-amino-5-bromopyridin-3-ol with di-tert-butyl dicarbonate.[1]

-

Reaction Setup: To a solution of 2-amino-5-bromopyridin-3-ol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane, add di-tert-butyl dicarbonate (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate.

Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 100 MHz or 125 MHz.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.

-

Analysis: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

References

Physical properties of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate, a compound of interest in pharmaceutical development. Due to the limited availability of experimental data in publicly accessible literature, this guide summarizes predicted values and outlines standardized experimental protocols for the determination of these properties.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and development as a potential therapeutic agent. The following table summarizes the available data for Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate.

| Physical Property | Value | Data Type |

| Melting Point | Data not available | - |

| Boiling Point | 363.8 ± 42.0 °C | Predicted[1][2] |

Note: The boiling point is a computationally predicted value and has not been experimentally verified. No experimental data for the melting point of this specific compound was found in the reviewed literature.

Experimental Protocols for Physical Property Determination

Standardized methodologies are crucial for obtaining reliable and reproducible physical property data. The following sections detail general experimental protocols applicable to the determination of the melting and boiling points of organic compounds such as Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the capillary method, a common technique for melting point determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer or digital temperature probe

Procedure:

-

Sample Preparation: A small, dry sample of the compound is finely ground into a powder using a mortar and pestle.[3] The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. A thermometer or temperature probe is inserted into the designated port to monitor the temperature of the block.

-

Initial Determination (Rapid Heating): The sample is heated at a rapid rate to obtain an approximate melting range. This provides a preliminary indication of the melting temperature.

-

Accurate Determination (Slow Heating): A fresh sample is prepared and the apparatus is allowed to cool. The sample is then heated rapidly to approximately 20°C below the estimated melting point. The heating rate is then reduced to 1-2°C per minute.[4]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[4] A pure compound will typically exhibit a sharp melting range of 0.5-1.0°C.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may be sensitive to high temperatures, distillation-based methods are often employed.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Heating mantle or sand bath

-

Thermometer or digital temperature probe

-

Boiling chips

Procedure:

-

Apparatus Setup: The compound is placed in a distillation flask with a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, which is in turn connected to a receiving flask. The entire apparatus is securely clamped.

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask leading to the condenser. This ensures that the measured temperature is that of the vapor distilling into the condenser.

-

Heating: The flask is gently heated using a heating mantle or sand bath. The liquid will begin to boil and the vapor will rise into the condenser.

-

Observation and Recording: As the vapor condenses and drips into the receiving flask, the temperature reading on the thermometer will stabilize. This stable temperature is recorded as the boiling point of the liquid. The atmospheric pressure should also be recorded as it affects the boiling point.

Synthesis Workflow

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate can be synthesized from commercially available starting materials. The logical workflow for its preparation is depicted in the following diagram.

Caption: Synthesis of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate.

References

An In-depth Technical Guide to the Solubility of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate, a compound of interest in pharmaceutical development and organic synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various solvents. The methodologies outlined are based on widely accepted industry standards for active pharmaceutical ingredients (APIs).

Introduction to Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is a pyridine derivative. Understanding its solubility is a critical first step in formulation development, as it influences bioavailability, dosage form design, and manufacturing processes. The structure of the molecule, with both a hydrophobic tert-butyl group and hydrogen-bonding capable hydroxyl and carbamate groups, suggests a varied solubility profile in different solvents.

Predicted Solubility Profile

Based on its chemical structure, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl and carbamate groups can form hydrogen bonds, suggesting some degree of solubility. However, the bromo and tert-butyl groups may limit high solubility in highly polar solvents like water. For ionizable drugs, solubility in aqueous media can be highly dependent on pH.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are likely to be effective at dissolving the compound due to their ability to solvate both polar and nonpolar regions of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents due to the presence of the polar functional groups.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water (pH 5.0) | 25 | HPLC | ||

| Water (pH 7.4) | 25 | HPLC | ||

| Ethanol | 25 | HPLC | ||

| Methanol | 25 | HPLC | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC | ||

| Dichloromethane (DCM) | 25 | HPLC | ||

| Acetone | 25 | HPLC | ||

| Ethyl Acetate | 25 | HPLC | ||

| Acetonitrile | 25 | HPLC | ||

| Phosphate Buffer (pH 7.4) | 37 | HPLC | ||

| Simulated Gastric Fluid | 37 | HPLC | ||

| Simulated Intestinal Fluid | 37 | HPLC |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2][3]

4.1. Materials and Equipment

-

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate (ensure purity)

-

Selected solvents (analytical grade or higher)

-

Stoppered glass flasks or vials

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

4.2. Procedure

-

Preparation: Add an excess amount of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate to a series of stoppered flasks, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.[1]

-

Equilibration: Place the flasks in a temperature-controlled shaker and agitate at a constant speed. The time required to reach equilibrium can vary but is typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution is constant).

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples or carefully filter the supernatant using a syringe filter.[1] Filtration is a common method, but care must be taken to avoid adsorption of the solute onto the filter material.[1]

-

Quantification:

-

Prepare a series of standard solutions of the compound in the respective solvent of known concentrations.

-

Develop a suitable HPLC method to quantify the concentration of the compound. This involves selecting an appropriate column, mobile phase, and detection wavelength.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

-

Accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the solubility of the compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

4.3. Considerations for pH-Dependent Solubility

For ionizable compounds, determining solubility as a function of pH is crucial.[1] The pH–solubility profile should be determined over the physiological pH range of 1.2–6.8.[4] This can be achieved using buffers or a pH-stat apparatus.[1] When using buffers, be aware that they can form salts with the compound, potentially affecting the solubility measurement.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate.

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. who.int [who.int]

Stability and Storage of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide on the stability and storage of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate based on established principles of organic chemistry and pharmaceutical stability testing guidelines. As of the latest literature review, specific, publicly available stability studies for this compound are limited. Therefore, the degradation pathways and detailed experimental protocols outlined herein are based on the known reactivity of its functional groups and are intended to serve as a robust framework for internal study design and risk assessment.

Introduction

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate (CAS No. 1207175-73-2) is a key intermediate in pharmaceutical synthesis. Its stability is a critical parameter that can impact the quality, purity, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed overview of its chemical stability profile, recommended storage and handling conditions, and a comprehensive framework for conducting stability and forced degradation studies.

Chemical Profile and Inherent Stability

The structure of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate features a brominated hydroxypyridine core functionalized with a tert-butoxycarbonyl (Boc) protected amine. Its stability is dictated by the interplay of these structural motifs.

| Property | Value | Source |

| CAS Number | 1207175-73-2 | [Generic Supplier Data] |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ | [Generic Supplier Data] |

| Molecular Weight | 289.13 g/mol | [Generic Supplier Data] |

| Appearance | White to off-white solid | [Generic Supplier Data] |

The molecule's stability is primarily influenced by the lability of the Boc protecting group under acidic and thermal stress, the potential for oxidation of the hydroxypyridine ring, and the susceptibility of the carbon-bromine bond to photolysis.

Recommended Storage and Handling

Based on the chemical profile and general laboratory best practices, the following storage and handling conditions are recommended to ensure the long-term integrity of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate:

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, consider storage at -20°C. | Lower temperatures will slow the rate of potential degradation reactions, particularly thermal decomposition of the Boc group. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidative degradation of the electron-rich hydroxypyridine ring. |

| Light | Protect from light. Store in amber vials or in a dark place. | The carbon-bromine bond can be susceptible to photolytic cleavage. |

| Moisture | Store in a dry environment. Use of a desiccator is recommended. | To prevent potential hydrolysis, although the Boc group is generally stable to neutral water. |

| Container | Store in a tightly sealed, non-reactive container (e.g., glass). | To prevent contamination and exposure to atmospheric moisture and oxygen. |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Minimize exposure to ambient air and moisture during weighing and transfer.

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. While specific degradation products for Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate have not been reported in the literature, the following pathways are chemically plausible under stress conditions.

Figure 1: Potential Degradation Pathways for Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate.

-

Acid-catalyzed Hydrolysis: The Boc group is highly susceptible to cleavage under acidic conditions, leading to the formation of 2-amino-5-bromopyridin-3-ol, isobutylene, and carbon dioxide.

-

Thermal Degradation: At elevated temperatures, the Boc group can undergo thermolysis to yield the same primary degradation product as acid hydrolysis.

-

Oxidative Degradation: The electron-rich hydroxypyridine ring is prone to oxidation, which could lead to the formation of N-oxides or other oxidized species.

-

Photodegradation: The carbon-bromine bond on the pyridine ring may be cleaved upon exposure to UV or visible light, resulting in the formation of the de-brominated analogue.

Experimental Protocols for Stability and Forced Degradation Studies

The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B and are intended to serve as a template for designing a comprehensive stability study.

Forced Degradation Study Protocol

Objective: To identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule. This information is crucial for the development of a stability-indicating analytical method.

Table 2: Forced Degradation Conditions

| Stress Condition | Proposed Method |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl at 60°C for 24 hours. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at 60°C for 24 hours. |

| Oxidation | Dissolve the compound in a suitable solvent and treat with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 105°C for 48 hours in a calibrated oven. |

| Photostability | Expose the solid compound to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions. |

Analytical Method: A stability-indicating HPLC method with UV detection should be developed and validated to separate the parent compound from all significant degradation products. Mass spectrometry (LC-MS) should be used for the identification of the degradation products.

Long-Term Stability Study Protocol

Objective: To establish a re-test period or shelf life for the compound under recommended storage conditions.

Table 3: Long-Term Stability Study Conditions and Testing Schedule

| Storage Condition | Testing Time Points (Months) |

| 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |

| 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24, 36 |

Parameters to be Tested:

-

Appearance (visual inspection)

-

Assay (using a validated stability-indicating method)

-

Purity/Degradation Products (quantification of known and unknown impurities)

-

Water Content (by Karl Fischer titration)

Figure 2: General Experimental Workflow for a Long-Term Stability Study.

Conclusion

Unveiling the Enigmatic Potential: A Technical Overview of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

For the attention of researchers, scientists, and drug development professionals, this document serves as a technical guide to the current, albeit limited, understanding of the potential biological activity of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate. Despite its availability as a chemical intermediate, detailed public domain data regarding its specific biological effects, mechanisms of action, and associated signaling pathways remains elusive.

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate, with the Chemical Abstracts Service (CAS) number 1207175-73-2, is a heterocyclic organic compound. Structurally, it features a pyridine ring substituted with a bromine atom, a hydroxyl group, and a tert-butyl carbamate moiety. This particular arrangement of functional groups suggests its potential as a scaffold in medicinal chemistry, and it is commercially available as a pharmaceutical intermediate. Some vendors have categorized it under headings such as "antipsychotics" or as being related to "antineoplastics," specifically noting a connection to Crizotinib. However, concrete evidence from biological assays to support these classifications is not publicly accessible.

Physicochemical Properties

A summary of the key physicochemical properties of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is provided in the table below. This information is primarily derived from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 1207175-73-2 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ | Chemical Supplier Catalogs |

| Molecular Weight | 289.13 g/mol | Chemical Supplier Catalogs |

| Appearance | White to off-white solid | Chemical Supplier Catalogs |

| Purity | Typically ≥97% | Chemical Supplier Catalogs |

Synthesis and Chemical Information

The synthesis of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate has been documented. A common synthetic route involves the protection of the amino group of 2-amino-5-bromo-3-hydroxypyridine with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy in organic synthesis, allowing for further chemical modifications at other positions of the pyridine ring.

Below is a generalized workflow for a potential synthesis approach.

Caption: Generalized workflow for the synthesis of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate.

Potential Biological Activity: An Extrapolation from Related Compounds

While direct biological data for the title compound is unavailable, the broader class of substituted pyridine and tert-butyl carbamate derivatives has shown a wide range of biological activities. For instance, various compounds incorporating the 5-bromo-3-hydroxypyridine scaffold are being investigated for their therapeutic potential. Similarly, tert-butyl carbamate moieties are frequently used in drug design to modulate physicochemical properties and as protecting groups for amine functionalities, which can be crucial for biological activity.

Derivatives of a similar core structure, such as tert-butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate, have been synthesized and studied, with related imidazo[4,5-b]pyridine compounds showing diverse biological activities. Research into other tert-butyl carbamate derivatives has revealed potential antimicrobial and anti-inflammatory properties. This suggests that Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate could serve as a valuable starting material or intermediate for the synthesis of novel, biologically active molecules.

Future Directions and Call for Research

The absence of published biological data on Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate presents a clear gap in the scientific literature and an opportunity for further investigation. Researchers in drug discovery and medicinal chemistry are encouraged to explore the potential of this compound.

A logical workflow for future research is proposed below.

Caption: A proposed workflow for the biological evaluation of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate.

Initial studies should focus on broad in vitro screening against various biological targets, such as enzyme panels (kinases, proteases, etc.) and receptor binding assays, to identify any potential "hits." Should any significant activity be observed, subsequent research could delve into mechanism of action studies, structure-activity relationship (SAR) exploration through the synthesis of analogs, and eventual in vivo testing.

In-Depth Technical Guide: Safety and Handling of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

Disclaimer: No specific Safety Data Sheet (SDS) for Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate (CAS No. 1207175-73-2) is publicly available. The following safety and handling information is an inferred hazard assessment based on the known properties of structurally related compounds, including tert-butyl carbamate, 3-hydroxypyridine, 3-bromopyridine, and 2-amino-5-bromo-3-hydroxypyridine. This guide is intended for use by trained professionals in a laboratory or drug development setting. A thorough risk assessment should be conducted before handling this compound.

Introduction

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is a halogenated and functionalized pyridine derivative.[1] Compounds of this class are common intermediates in medicinal chemistry and drug discovery.[2][3] Given its structure, it is prudent to handle this compound with care, assuming it may possess irritant, and potentially toxic, properties.

Hazard Identification and Classification

Based on an analysis of its structural components, Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate may be classified as follows. This is an inferred classification and should be treated as a guideline for safe handling.

Inferred GHS Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |

GHS Label Elements

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Physical and Chemical Properties

| Property | Value |

| CAS Number | 1207175-73-2[1] |

| Molecular Formula | C10H13BrN2O3[1] |

| Molecular Weight | 289.13 g/mol [1] |

| Appearance | White to off-white solid |

| Boiling Point | 363.8±42.0 °C (Predicted)[1] |

| Density | 1.552 g/cm³ (Predicted)[1] |

Handling and Storage

Safe Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust or vapors.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator with a particulate filter.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 4.1). Avoid generating dust.

-

Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid creating dust. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

Experimental Protocols

While a specific experimental protocol for the use of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate was not found, the synthesis of the structurally similar compound, tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate, provides a relevant example of handling procedures.

Example Synthesis of a Structurally Similar Compound

Reaction: Condensation of 5-Bromopyridine-2,3-diamine with N-(tert-butoxycarbonyl)glycine.[4]

Procedure:

-

In a fume hood, 5-Bromopyridine-2,3-diamine (3.7 g, 20 mmol) and N-(tert-butoxycarbonyl)glycine (3.5 g, 20 mmol) are dissolved in tetrahydrofuran (THF, 40 ml) in a round-bottom flask.[4]

-

The flask is cooled to 0 °C (273 K) using an ice bath.[4]

-

N,N'-Dicyclohexylcarbodiimide (DCC, 4.94 g, 24 mmol) is added in portions to the stirred solution.[4]

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.[4]

-

The resulting mixture is filtered to remove the dicyclohexylurea byproduct.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is dissolved in acetic acid (20 ml) and heated at 80 °C (353 K) for 8 hours.[4]

-

The acetic acid is removed under reduced pressure to yield the crude product.[4]

Safety Considerations during this procedure:

-

DCC is a potent sensitizer and should be handled with extreme care, using appropriate gloves and engineering controls.

-

THF is flammable and can form explosive peroxides. It should be handled in a well-ventilated area away from ignition sources.

-

Acetic acid is corrosive and should be handled in a fume hood with appropriate PPE.

Visualizations

The following diagrams illustrate key safety and handling concepts.

Caption: Inferred Hazard Assessment Workflow.

Caption: General Safe Handling Workflow.

References

- 1. echemi.com [echemi.com]

- 2. Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate at Best Price in Heze, Shandong | Shandong Youbang Biochemical Technology Co.,ltd. [tradeindia.com]

- 3. 1207175-73-2|tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 4. tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate from 2-amino-5-bromopyridin-3-ol

Application Notes & Protocols: Synthesis of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate, a valuable intermediate in pharmaceutical research and drug development.[1] The synthesis involves the selective N-tert-butoxycarbonylation (Boc protection) of the amino group of 2-amino-5-bromopyridin-3-ol. The Boc protecting group is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[2] This protocol is based on established methods for the Boc protection of amino groups using di-tert-butyl dicarbonate (Boc₂O).[2]

Reaction Scheme

The overall reaction involves the nucleophilic attack of the amino group of 2-amino-5-bromopyridin-3-ol on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, in the presence of a base.

Caption: Reaction scheme for the synthesis of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 2-amino-5-bromopyridin-3-ol | 1.0 | equivalent | Starting material |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.5 | equivalents | Boc-protecting agent[3] |

| Triethylamine (TEA) | 1.5 - 2.0 | equivalents | Base[2] |

| Solvent | |||

| Tetrahydrofuran (THF) | 5 - 10 | mL/mmol of starting material | Anhydrous |

| Reaction Conditions | |||

| Temperature | 0 to Room Temperature | °C | Initial cooling followed by warming to RT[4] |

| Reaction Time | 12 - 24 | hours | Monitor by TLC for completion |

| Work-up & Purification | |||

| Dichloromethane (DCM) | As needed | mL | For extraction[5] |

| Saturated aq. NaCl (Brine) | As needed | mL | For washing[5] |

| Anhydrous Sodium Sulfate | As needed | g | For drying organic layer[5] |

| Yield | |||

| Expected Yield | 80 - 95 | % | Based on similar reactions |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate.

Materials:

-

2-amino-5-bromopyridin-3-ol

-

Di-tert-butyl dicarbonate (Boc₂O)[2]

-

Triethylamine (TEA), distilled

-

Anhydrous Tetrahydrofuran (THF)[2]

-

Dichloromethane (DCM)[5]

-

Saturated aqueous sodium chloride (brine)[5]

-

Anhydrous sodium sulfate (Na₂SO₄)[5]

-

Ethyl acetate (for TLC)

-

Hexane (for TLC)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glass column for chromatography

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-bromopyridin-3-ol.

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Reagents:

-

Slowly add triethylamine to the stirred solution.

-

In a separate container, dissolve di-tert-butyl dicarbonate in a small amount of anhydrous THF.

-

Add the di-tert-butyl dicarbonate solution dropwise to the reaction mixture at 0 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the starting material spot is no longer visible.

-

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Dissolve the residue in dichloromethane.

-

Transfer the solution to a separatory funnel and wash with saturated aqueous sodium chloride (brine).[5]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[5]

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow diagram for the synthesis of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate.

References

- 1. Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate at Best Price in Heze, Shandong | Shandong Youbang Biochemical Technology Co.,ltd. [tradeindia.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate | 1502766-14-4 | Benchchem [benchchem.com]

- 5. tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate synthesis - chemicalbook [chemicalbook.com]

Synthesis of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate, a valuable building block in pharmaceutical research and drug development. The protocol is based on the well-established method of Boc-protection of an amino group using di-tert-butyl dicarbonate.

Reaction Scheme

The synthesis proceeds via the protection of the 2-amino group of 2-amino-5-bromo-3-hydroxypyridine with a tert-butoxycarbonyl (Boc) group.

Caption: Reaction scheme for the Boc-protection of 2-amino-5-bromo-3-hydroxypyridine.

Experimental Protocol

This protocol is adapted from a general procedure for the Boc-protection of aminopyridines.[1]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-amino-5-bromo-3-hydroxypyridine | 188.01 | 1.0 g | 5.32 mmol |

| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 1.28 g | 5.85 mmol |

| Triethylamine (Et₃N) | 101.19 | 0.82 mL | 5.85 mmol |

| Dichloromethane (DCM) | 84.93 | 20 mL | - |

| Deionized Water | 18.02 | 20 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | q.s. | - |

| Silica Gel (for column chromatography) | - | q.s. | - |

| Eluent (e.g., Ethyl acetate/Hexane) | - | q.s. | - |

Equipment:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-amino-5-bromo-3-hydroxypyridine (1.0 g, 5.32 mmol).

-

Dissolution: Add dichloromethane (20 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Base: To the solution, add triethylamine (0.82 mL, 5.85 mmol).

-

Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (1.28 g, 5.85 mmol) in a small amount of dichloromethane. Add this solution dropwise to the reaction mixture at room temperature over a period of 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Once the reaction is complete, quench the reaction by adding deionized water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate.

Physicochemical and Safety Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate | C₁₀H₁₃BrN₂O₃ | 289.13 | White to off-white solid | 1207175-73-2[2] |

| 2-amino-5-bromo-3-hydroxypyridine | C₅H₅BrN₂O | 188.01 | - | 39903-01-0 |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Colorless liquid or solid | 24424-99-5 |

| Triethylamine | C₆H₁₅N | 101.19 | Colorless liquid | 121-44-8 |

| Dichloromethane | CH₂Cl₂ | 84.93 | Colorless liquid | 75-09-2 |

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

-

Triethylamine is a corrosive and flammable liquid with a strong odor.

-

Di-tert-butyl dicarbonate is a lachrymator and should be handled with caution.

Workflow Diagram

Caption: Experimental workflow for the synthesis of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate.

References

Application of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate in the Synthesis of Potent Kinase Inhibitors

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is a key heterocyclic building block in the synthesis of a novel class of kinase inhibitors. Its unique structural features, including a bromine atom amenable to cross-coupling reactions and a protected aminopyridine core, make it a versatile starting material for accessing diverse chemical space in drug discovery. This document provides detailed application notes and experimental protocols for the utilization of this intermediate in the synthesis of inhibitors targeting key kinases involved in inflammatory and oncogenic signaling pathways, such as p38 MAP kinase, Spleen Tyrosine Kinase (Syk), and Src family kinases.

Strategic Importance in Kinase Inhibitor Design

The 3-hydroxypyridin-2-ylcarbamate scaffold serves as a crucial pharmacophore for engaging with the ATP-binding site of various kinases. The bromine atom at the 5-position provides a strategic handle for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic modulation of inhibitor potency, selectivity, and pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino group ensures regioselective reactions and can be readily removed under acidic conditions in the final steps of a synthetic sequence.

Targeted Signaling Pathways

Kinase inhibitors derived from Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate have shown significant activity against kinases that are critical nodes in cellular signaling cascades implicated in various diseases.

-

p38 MAP Kinase Pathway: This pathway is a central regulator of inflammatory responses. Its activation leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibitors of p38 MAPK are therefore promising therapeutic agents for inflammatory diseases.

-

Syk Kinase Pathway: Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling of activating Fc receptors and the B-cell receptor. It is a key mediator of allergic and inflammatory responses.

-

Src Family Kinases: This family of non-receptor tyrosine kinases is involved in a wide range of cellular processes, including proliferation, differentiation, survival, and motility. Dysregulation of Src family kinases is frequently observed in cancer.

Experimental Protocols

The following protocols provide a general framework for the synthesis of kinase inhibitors using Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate.

Protocol 1: O-Alkylation of the 3-hydroxyl group

This initial step introduces a side chain that can be tailored to interact with specific regions of the kinase active site.

Reaction Scheme:

Materials:

-

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

-

Alkylating agent (e.g., 4-(methylsulfonyl)benzyl chloride, R-X)

-

Base (e.g., Cesium carbonate, Potassium carbonate)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

Procedure:

-

To a solution of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

-

Add the alkylating agent (1.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired O-alkylated intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This is a key step for introducing aryl or heteroaryl moieties at the 5-position of the pyridine ring.

Reaction Scheme:

Materials:

-

Tert-butyl (5-bromo-3-(R-oxy)pyridin-2-yl)carbamate (from Protocol 1)

-

Arylboronic acid (Ar-B(OH)2)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., Sodium carbonate, Potassium phosphate)

-

Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

Procedure:

-

In a reaction vessel, combine the bromo-pyridine intermediate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the degassed solvent system to the reaction vessel.

-

Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 2-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired coupled product.

Protocol 3: Boc-Deprotection

The final step in many synthetic routes is the removal of the Boc protecting group to yield the free amine.

Reaction Scheme:

Materials:

-

Boc-protected precursor (from Protocol 2)

-

Strong acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid in dioxane)

-

Solvent (e.g., Dichloromethane (DCM))

Procedure:

-

Dissolve the Boc-protected compound in a suitable solvent like DCM.

-

Add the strong acid (e.g., TFA, typically 10-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, or until complete deprotection is observed by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-